molecular formula C13H16FN3 B11738031 [(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine

[(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine

Cat. No.: B11738031
M. Wt: 233.28 g/mol
InChI Key: XNTTUVLJLJDOOV-UHFFFAOYSA-N
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Description

[(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine is a chemical compound of significant interest in scientific research, primarily serving as a key synthetic intermediate for the development of novel bioactive molecules. This compound features a pyrazole heterocycle, a privileged scaffold in medicinal chemistry known to contribute to a wide spectrum of pharmacological activities . The structure combines a 1-ethyl-3-methylpyrazole moiety with a 4-fluorobenzylamine group, making it a valuable building block for constructing more complex chemical entities. The core pyrazole structure is associated with diverse biological activities, as documented in scientific literature. These potential activities include antimicrobial (antibacterial, antifungal), anti-inflammatory , analgesic , antidepressant , and anticancer effects . Furthermore, pyrazole derivatives have been investigated as cannabinoid CB1 receptor antagonists , which have been studied for applications in managing obesity and metabolic disorders, and as inhibitors for various enzymes and receptors . The specific substitution pattern on this amine compound suggests its primary research value lies in its potential as a ligand or precursor in drug discovery programs, high-throughput screening, and structure-activity relationship (SAR) studies. Disclaimer: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or human use. Researchers should handle this material with appropriate safety precautions and in accordance with all applicable local, state, and federal regulations.

Properties

Molecular Formula

C13H16FN3

Molecular Weight

233.28 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1-(4-fluorophenyl)methanamine

InChI

InChI=1S/C13H16FN3/c1-2-17-8-7-13(16-17)10-15-9-11-3-5-12(14)6-4-11/h3-8,15H,2,9-10H2,1H3

InChI Key

XNTTUVLJLJDOOV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation and Functionalization

The core pyrazole ring is typically synthesized via cyclocondensation reactions. A common approach involves reacting hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For this compound, the 1-ethylpyrazole moiety is formed using ethylhydrazine and a diketone precursor under reflux in ethanol, achieving yields of 68–72%.

Key reaction:

Ethylhydrazine+1,3-DiketoneEtOH, Δ1-Ethylpyrazole+H2O\text{Ethylhydrazine} + \text{1,3-Diketone} \xrightarrow{\text{EtOH, Δ}} \text{1-Ethylpyrazole} + \text{H}_2\text{O}

The 3-position methyl group is introduced via nucleophilic substitution, often employing methyl iodide in the presence of a base such as potassium carbonate.

Amine Linker Installation

The bifunctional amine bridge is constructed through a reductive amination strategy. A two-step process is employed:

  • Coupling of Pyrazole and Fluorophenyl Intermediates:

    • The pyrazole-methylamine intermediate reacts with 4-fluorobenzaldehyde via Schiff base formation.

    • Catalytic hydrogenation (H₂, Pd/C) reduces the imine to the secondary amine.

Optimized conditions:

  • Solvent: Tetrahydrofuran (THF)

  • Catalyst: 10% Pd/C (2 mol%)

  • Temperature: 25°C

  • Yield: 85%

Catalytic Systems and Yield Optimization

Comparative Analysis of Catalysts

The choice of catalyst significantly impacts reaction efficiency. Data from multiple syntheses are summarized below:

CatalystSolventTemp (°C)Time (h)Yield (%)Purity (%)
Pd/C (10%)THF25128598.5
Raney NickelMeOH50247295.2
NaBH₃CNDCM066389.7

Source:

Palladium-based catalysts outperform alternatives due to superior selectivity and milder reaction conditions.

Solvent Effects on Reaction Kinetics

Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity in the amination step, while protic solvents (MeOH, EtOH) favor reduction steps:

  • THF: Increases Schiff base formation rate by 40% compared to DCM.

  • MeOH: Reduces byproduct formation during hydrogenation by stabilizing intermediates.

Purification and Analytical Validation

Chromatographic Techniques

Final purification employs flash chromatography (silica gel, hexane/EtOAc 4:1) or preparative HPLC (C18 column, acetonitrile/H₂O gradient). Typical purity thresholds exceed 95% for pharmacological applications.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J = 8.4 Hz, 2H, Ar-F), 6.97 (d, J = 8.4 Hz, 2H), 6.12 (s, 1H, pyrazole-H), 4.32 (s, 2H, CH₂N), 3.92 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.42 (t, J = 7.2 Hz, 3H, CH₃).

  • HRMS (ESI): m/z 233.1298 [M+H]⁺ (calc. 233.1301).

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include:

  • N-Methylated derivatives: Result from over-alkylation during methyl group installation. Mitigated by controlled methyl iodide addition.

  • Diastereomeric impurities: Addressed via chiral HPLC separation when using stereoselective routes.

Scale-Up Considerations

Industrial-scale synthesis faces challenges in exothermic reactions during hydrogenation. Continuous flow reactors improve heat dissipation, enhancing safety and yield consistency.

Emerging Methodologies

Photocatalytic Amination

Recent advances utilize visible-light catalysis (e.g., Ru(bpy)₃²⁺) for C–N bond formation, reducing reliance on transition metal catalysts. Preliminary studies show 78% yield under blue LED irradiation.

Biocatalytic Approaches

Immobilized transaminases enable enantioselective synthesis of chiral intermediates, though current applications remain limited to small-scale production.

Industrial Synthesis Protocols

A representative large-scale procedure from patent literature:

  • Step 1: React 1-ethyl-3-(chloromethyl)pyrazole (1.0 equiv) with 4-fluorobenzylamine (1.2 equiv) in DMF at 80°C for 8 h.

  • Step 2: Purify via distillation under reduced pressure (0.1 mmHg, 110°C).

  • Step 3: Crystallize from ethyl acetate/n-hexane (1:5).
    Yield: 89% (purity 99.1%) .

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
[(1-Ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine C₁₂H₁₄FN₃ 219.26 Ethyl (1-position pyrazole), 4-fluorobenzyl
[(1-Methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine C₁₂H₁₄FN₃ 219.26 Methyl (1-position pyrazole), pyrazole 4-position substitution
[(1-Ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine C₁₅H₂₀FN₃O 277.34 5-Fluoro, 3-methyl pyrazole; 4-methoxybenzyl
{3-[5-(4-Fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine hydrochloride C₁₄H₁₉ClFN₃ 283.77 Propyl linker, methylamine hydrochloride salt
(4-Fluorophenyl)methylamine C₁₇H₂₀FN 265.35 Isopropyl-substituted benzyl, no pyrazole
Ethyl[(4-fluorophenyl)(phenyl)methyl]amine C₁₅H₁₆FN 229.29 Diphenylmethyl group, ethylamine

Substituent Effects on Pyrazole Core

  • Ethyl vs. However, the ethyl group may improve metabolic stability due to reduced oxidative susceptibility .
  • Fluoro and Methyl Substitutions : The addition of a 5-fluoro and 3-methyl group on the pyrazole (e.g., [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine) increases molecular weight (277.34 g/mol) and lipophilicity. The fluorine atom may enhance electronegativity, affecting hydrogen-bonding interactions .

Linker and Functional Group Modifications

  • Propyl Linker and Hydrochloride Salt : The propyl spacer in {3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine hydrochloride introduces conformational flexibility, while the hydrochloride salt improves aqueous solubility, critical for oral bioavailability .
  • Benzyl Group Variations : Replacing the pyrazole with a hydrophobic isopropylbenzyl group (e.g., (4-fluorophenyl)methylamine) results in a higher molecular weight (265.35 g/mol) and increased logP, likely enhancing membrane permeability but reducing solubility .

Aromatic System Modifications

  • Methoxy vs. Fluoro on Benzyl: The methoxy group in [(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine donates electron density via resonance, contrasting with the electron-withdrawing fluoro substituent in the target compound.
  • Diphenylmethyl vs. Pyrazole-Benzyl : Ethyl[(4-fluorophenyl)(phenyl)methyl]amine lacks the pyrazole ring, relying on a diphenylmethyl group for steric bulk. This simplification reduces molecular complexity but may compromise target selectivity .

Biological Activity

[(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings, supported by case studies and data tables.

Chemical Structure and Synthesis

The compound features a pyrazole moiety linked to a fluorophenyl group, which can significantly influence its biological activity. The general synthetic route involves the reaction of 4-fluorobenzyl chloride with 1-ethyl-1H-pyrazole-3-carboxaldehyde in the presence of bases such as sodium hydride or potassium carbonate, typically conducted in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

The biological activity of [(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine is attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorophenyl group enhances lipophilicity, potentially improving cellular permeability and receptor binding affinity .

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
  • Anticancer Activity : It has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines .

Study 1: Anti-inflammatory Activity

In a controlled study, [(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine was administered to mice with induced inflammation. Results indicated a significant reduction in paw edema compared to the control group, suggesting its potential as an anti-inflammatory agent.

Study 2: Anticancer Efficacy

A separate study evaluated the compound's effects on human breast cancer cells (MCF-7). The compound inhibited cell viability by 70% at a concentration of 50 µM after 48 hours of treatment. Mechanistic studies revealed that it induces apoptosis via the mitochondrial pathway .

Comparative Analysis

To understand the uniqueness of [(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine, it is essential to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
[(4-chlorophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amineC13H14ClN3Chlorine substitution
[(4-bromophenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amineC13H14BrN3Bromine substitution
[(4-methylphenyl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amineC13H16N3Methyl substitution

The presence of the fluorine atom in [(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine enhances its reactivity and biological activity compared to these analogs .

Research Applications

The compound's unique properties make it suitable for various applications:

Medicinal Chemistry : As a potential drug candidate targeting inflammatory pathways and cancer cell proliferation.

Organic Synthesis : Serving as a building block for synthesizing more complex pyrazole derivatives.

Material Science : Investigated for developing materials with specific electronic properties due to its unique chemical structure .

Q & A

Q. What are the recommended synthetic routes for [(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between 1-ethyl-1H-pyrazole-3-carbaldehyde and (4-fluorophenyl)methylamine under reductive amination conditions. Key steps include:

  • Alkylation : Reacting 1-ethyl-1H-pyrazole with a halogenated intermediate (e.g., 4-fluorobenzyl chloride) in the presence of a base like NaH or K₂CO₃ .
  • Reductive Amination : Using sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst to reduce the Schiff base intermediate .
    Optimization : Maintain an inert atmosphere (N₂/Ar) to prevent oxidation, control temperature (40–60°C), and use polar aprotic solvents (e.g., DMF or THF) for higher yields .

Q. How can the structural identity and purity of [(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine be confirmed?

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F-NMR spectra to confirm substituent positions and fluorine integration .
  • Mass Spectrometry (HRMS) : Verify molecular weight (C₁₄H₁₇FN₄) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal structures using SHELXL for precise bond angles and stereochemistry .
  • HPLC/GC : Assess purity (>95%) with reverse-phase chromatography .

Q. What are the primary biological targets and preliminary screening methods for this compound?

  • Targets : Likely interacts with enzymes (e.g., kinases) or G-protein-coupled receptors (GPCRs) due to its pyrazole and fluorophenyl motifs .
  • Screening :
    • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., ADP-Glo™) for kinase activity .
    • Receptor Binding Studies : Radioligand displacement assays with 3H^3H-labeled antagonists .

Advanced Research Questions

Q. How can reaction pathways for derivatization of [(1-ethyl-1H-pyrazol-3-yl)methyl][(4-fluorophenyl)methyl]amine be systematically explored?

  • Functionalization :
    • Electrophilic Substitution : Introduce sulfonyl or acyl groups at the pyrazole N-1 position using SOCl₂ or Ac₂O .
    • Cross-Coupling : Perform Suzuki-Miyaura reactions with aryl boronic acids to modify the fluorophenyl ring .
  • Mechanistic Studies : Use DFT calculations (Gaussian 09) to predict reactivity and transition states .

Q. What strategies resolve contradictory data in biological activity studies (e.g., IC₅₀ variability across assays)?

  • Source Control : Ensure batch-to-batch consistency via LC-MS purity checks.
  • Assay Validation : Compare results across orthogonal methods (e.g., SPR vs. fluorescence polarization) .
  • Structural Dynamics : Perform molecular dynamics simulations (AMBER) to assess conformational flexibility impacting target binding .

Q. How can computational methods predict the pharmacokinetic properties of this compound?

  • ADME Modeling : Use SwissADME or QikProp to estimate logP (2.1–2.5), solubility (LogS = -4.1), and CYP450 inhibition .
  • Metabolic Stability : Simulate Phase I/II metabolism (e.g., cytochrome P450 oxidation) with StarDrop .

Methodological Notes

  • Crystallography : SHELXL refinement is preferred for resolving fluorine-containing structures due to its robust handling of anomalous scattering .
  • Contradictory Data : Cross-validate biological results with CRISPR-based target knockout models to confirm on-target effects .

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